![molecular formula C8H7BrF2O2S B3242861 Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate CAS No. 1537724-16-5](/img/structure/B3242861.png)
Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate, also known as BTFA, is an important compound in the field of medicinal chemistry. It is a synthetic intermediate used in the preparation of various pharmaceuticals, including antiviral and anticancer agents. The compound has gained significant attention due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral RNA synthesis. In cancer cells, Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate induces cell cycle arrest and apoptosis by activating the p53 tumor suppressor pathway.
Biochemical and Physiological Effects:
Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit any significant adverse effects on normal cells or tissues. Furthermore, Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate has good pharmacokinetic properties, including good oral bioavailability and rapid clearance from the body.
Advantages and Limitations for Lab Experiments
Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate is a versatile compound that can be easily synthesized and modified to produce various analogs with different chemical and biological properties. It has been used as a starting material for the synthesis of various antiviral and anticancer agents. However, the synthesis of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate requires specialized equipment and expertise, which may limit its use in some laboratories.
Future Directions
There are several future directions for the research and development of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate. One possible direction is the optimization of its chemical and biological properties to improve its therapeutic efficacy and selectivity. Another direction is the development of new synthetic methods for the preparation of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate and its analogs. Additionally, the elucidation of the molecular mechanism of action of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate could provide valuable insights into the development of new antiviral and anticancer agents.
Scientific Research Applications
Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate exhibits anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
ethyl 2-(4-bromothiophen-3-yl)-2,2-difluoroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-14-4-6(5)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIHNCIJQKNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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